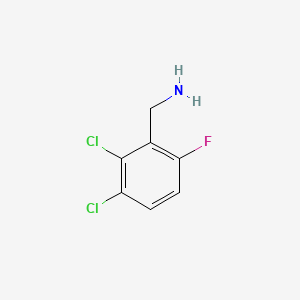

2,3-Dichloro-6-fluorobenzylamine

Description

Contextualization of Halogenated Benzylamines in Synthetic Organic Chemistry

Halogenated benzylamines are primary or secondary amines where the benzyl (B1604629) group contains one or more halogen atoms. The presence of halogens such as fluorine, chlorine, bromine, or iodine on the aromatic ring can alter the electron density of the ring and the reactivity of the benzylic protons and the amino group. This modulation of reactivity is a key reason for their widespread use in organic synthesis. For instance, the halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Furthermore, the introduction of halogens can impact the conformational preferences and lipophilicity of the molecule, which are critical parameters in drug design. The synthesis of halogenated benzylamines can be achieved through several routes, including the reduction of the corresponding halogenated benzonitriles or benzaldehydes, or the direct halogenation of benzylamines. thieme-connect.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Significance of Polyhalogenated Fluorobenzylamines in Advanced Chemical Design

Within the broader class of halogenated benzylamines, polyhalogenated fluorobenzylamines hold a special place in advanced chemical design. The incorporation of a fluorine atom, often in combination with other halogens, imparts unique properties to the molecule. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the basicity of the amine.

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate. The presence of multiple halogen atoms, including fluorine, can further fine-tune these properties. For example, the combination of fluorine and chlorine atoms on the same aromatic ring can create unique electronic and steric environments that can be exploited in the design of highly specific and potent bioactive molecules.

Overview of Research Trajectories for 2,3-Dichloro-6-fluorobenzylamine

This compound is a polyhalogenated fluorobenzylamine that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its specific substitution pattern, with two chlorine atoms and a fluorine atom on the benzene (B151609) ring, makes it a unique building block for creating highly functionalized aromatic systems.

Current research involving this compound primarily focuses on its utility as a precursor for the synthesis of novel pharmaceutical and agrochemical compounds. The presence of the three halogen atoms provides multiple sites for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes. The primary amino group also serves as a key functional group for derivatization, enabling the construction of amides, sulfonamides, and other nitrogen-containing functionalities.

The synthetic routes to this compound itself are also a subject of research, with an emphasis on developing efficient, scalable, and cost-effective methods. These efforts are crucial for ensuring a reliable supply of this important building block for further research and development.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 203953-62-0 |

| Molecular Formula | C₇H₆Cl₂FN |

| Molecular Weight | 194.04 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Properties

IUPAC Name |

(2,3-dichloro-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKOSZMSZGNUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281408 | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-27-5 | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dichloro 6 Fluorobenzylamine and Its Analogs

Precursor Synthesis and Functional Group Interconversions

The creation of 2,3-dichloro-6-fluorobenzylamine relies heavily on the effective synthesis of its immediate precursors and the efficient conversion of functional groups. Two primary routes from common starting materials are the reduction of a benzonitrile (B105546) and the amination of a halogenated toluene (B28343) derivative.

Reduction of 2,3-Dichloro-6-fluorobenzonitrile to the Amine Functionality

A principal method for synthesizing this compound is through the reduction of its corresponding nitrile, 2,3-dichloro-6-fluorobenzonitrile. This transformation is crucial and can be achieved using various reducing agents, with the primary challenge being the preservation of the halogen substituents on the aromatic ring.

Strong hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. chem-station.com However, milder and more selective reagents are often preferred to avoid side reactions, such as dehalogenation, which can be a significant issue with highly substituted aromatic rings.

A noteworthy development is the use of a sodium hydride and zinc chloride (NaH/ZnCl₂) combination. organic-chemistry.orgntu.edu.sg This system offers a controlled reduction of nitriles and is recognized for its broad functional group compatibility, making it suitable for complex molecules like 2,3-dichloro-6-fluorobenzonitrile. organic-chemistry.org Another approach involves sodium borohydride (B1222165) in conjunction with reagents like dimethyl sulfate (B86663), which has been successfully used for the reduction of related fluorinated benzonitriles. google.com

Table 1: Selected Reduction Methods for Benzonitrile Analogs

| Precursor | Reagent(s) | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-fluorobenzonitrile | Raney nickel, H₂, NH₃ | 2-Chloro-6-fluorobenzylamine | 82.7% | 93.5% | google.com |

| 3,4-Dichloro-2,6-difluorobenzonitrile | Raney nickel, H₂, NH₃ | 3,4-Dichloro-2,6-difluorobenzylamine | 80.7% | 90.3% | google.com |

| 2-Bromo-6-fluorobenzonitrile | Raney nickel, H₂, NH₃ | 2-Bromo-6-fluorobenzylamine | 82.2% | 90.0% | google.com |

Preparation from Halogenated Toluene Derivatives (e.g., via 2-chloro-6-fluorobenzyl chloride as an intermediate)

An alternative synthetic route begins with a substituted toluene, such as 2,3-dichloro-6-fluorotoluene. This pathway typically involves the free-radical halogenation of the benzylic methyl group to form a benzyl (B1604629) halide, followed by nucleophilic substitution with an amine source.

The initial step is the conversion of the toluene derivative to a benzyl chloride or bromide. For instance, 2-chloro-6-fluorotoluene (B1346809) can be chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride. google.com Another method involves reacting 6-chloro-2-fluorotoluene with sulfuryl chloride in the presence of a radical initiator like dibenzoyl peroxide. prepchem.com

Once the benzyl halide intermediate, such as 2,3-dichloro-6-fluorobenzyl bromide, is formed, it is reacted with ammonia (B1221849) or a protected form of ammonia to introduce the amine functionality. chemicalbook.com This amination step is a cornerstone of industrial benzylamine (B48309) production. wikipedia.org The reaction of benzyl chloride with aqueous ammonia is a common practice to yield the final benzylamine product. chemicalbook.com

Catalytic Approaches in Benzylamine Synthesis

Catalysis offers efficient and selective pathways for the synthesis of benzylamines, primarily through the reduction of benzonitriles. These methods can be broadly categorized into hydride-based strategies and metal-catalyzed hydrogenations.

Hydride-Based Reduction Strategies

Hydride reagents are fundamental tools for the reduction of nitriles to amines. The choice of reagent is critical and depends on the substrate's complexity and the desired selectivity.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily converts nitriles into primary amines. chem-station.com Its high reactivity requires careful handling and inert reaction conditions to prevent violent reactions, especially with protic solvents. chem-station.com

Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent, NaBH₄ is typically incapable of reducing nitriles on its own. chadsprep.com However, its reactivity can be enhanced by additives. For example, the NaBH₄/dimethyl sulfate system has been used effectively for the reduction of 2,6-difluorobenzonitrile. google.com

Diisobutylaluminum Hydride (DIBAL-H): This reagent is Lewis acidic and offers different reactivity compared to aluminate complexes like LiAlH₄. chem-station.com It typically reduces nitriles to imines, which can then be hydrolyzed to aldehydes, but under different conditions can lead to amines. chem-station.com

Sodium Hydride (NaH): In combination with Lewis acids like zinc chloride, sodium hydride can act as an effective hydride donor for nitrile reduction. organic-chemistry.orgntu.edu.sg This system is noted for its operational simplicity and tolerance of sensitive functional groups, preventing issues like hydrodehalogenation. organic-chemistry.org

Table 2: Overview of Common Hydride Reagents for Nitrile Reduction

| Reagent | Abbreviation | Typical Reactivity with Nitriles | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride | LAH | Strong; reduces to primary amines | chem-station.com |

| Sodium Borohydride | NaBH₄ | Weak; requires activation to reduce nitriles | chadsprep.com |

| Diisobutylaluminum Hydride | DIBAL-H | Reduces to imines (hydrolyze to aldehydes) | chem-station.com |

| Sodium Hydride / Zinc Chloride | NaH / ZnCl₂ | Controlled reduction to amines | organic-chemistry.orgntu.edu.sg |

Metal-Catalyzed Hydrogenation Methods

Metal-catalyzed hydrogenation represents an atom-economical and environmentally benign approach to synthesizing amines from nitriles. nih.govresearchgate.net The reaction can proceed via direct hydrogenation with H₂ gas or through transfer hydrogenation, where a hydrogen donor molecule is used.

A significant challenge in the hydrogenation of halogenated benzonitriles is preventing dehalogenation. The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired amine. google.com Nickel catalysts, including sponge nickel types and supported nano nickel catalysts, have demonstrated effectiveness in the hydrogenation of halogen-containing nitrobenzenes and benzonitriles, often obviating dehalogenation under moderate conditions. google.comacs.org

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Systems using nickel catalysts with hydrogen donors like 2-propanol or 1,4-butanediol (B3395766) have been developed for the conversion of benzonitriles. nih.gov While these can sometimes lead to secondary imines or amines as byproducts, careful control of conditions allows for selective synthesis. nih.gov Precious metal catalysts, such as platinum on carbon (Pt/C), have also shown high efficacy and selectivity in the hydrogenation of various nitriles to primary amines. researchgate.netnih.gov

Regioselective Synthesis and Isomer Control in Substituted Benzylamines

The synthesis of a specific polysubstituted benzene (B151609) derivative like this compound requires precise control over the placement of each substituent. This regiochemical control is dictated by the directing effects of the groups already present on the aromatic ring during electrophilic substitution reactions.

Planning the synthetic sequence is crucial. The electronic properties (activating or deactivating) and steric hindrance of each substituent determine the position of subsequent functionalization. youtube.com For example, in the synthesis of a related compound, 2,6-dichloro-3-methylaniline, a multi-step process involving protection of the para-position is necessary to direct chlorination to the desired ortho positions, followed by deprotection. googleapis.com This highlights the use of blocking groups to achieve the correct isomer.

The synthesis of this compound would necessitate a carefully designed pathway. The directing effects of the fluorine and chlorine atoms must be considered at each step.

Fluorine: Ortho, para-directing and activating.

Chlorine: Ortho, para-directing and deactivating.

A plausible strategy might involve introducing the substituents in a specific order to exploit these directing effects. For instance, starting with a fluorinated precursor and then introducing the chlorine atoms via electrophilic chlorination would require careful consideration of the positions activated by the fluorine. If a mixture of isomers is formed, separation becomes a critical step. youtube.com The introduction of the aminomethyl group (or its nitrile precursor) must also be timed correctly within the synthetic sequence to ensure the final product is the desired 2,3,6-substituted isomer. The interplay between electronic and steric effects ultimately governs the regiochemical outcome of the synthesis. youtube.com

Optimization of Reaction Conditions for Research Scale Production and Purity

The synthesis of this compound on a research scale necessitates a careful optimization of reaction conditions to maximize yield and ensure high purity. While specific literature detailing the optimization for this exact compound is limited, valuable insights can be drawn from the synthesis of structurally related polychlorinated and fluorinated benzylamines. The primary route for the synthesis of such compounds is the catalytic reduction of the corresponding benzonitrile (2,3-dichloro-6-fluorobenzonitrile).

Key parameters that are typically optimized for this transformation include the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. The selection of these parameters can significantly impact the reaction's efficiency, selectivity, and the impurity profile of the final product.

Catalyst Selection: The choice of catalyst is critical in the hydrogenation of benzonitriles. Raney Nickel (Ra-Ni) is a commonly employed catalyst for this transformation due to its high activity and relatively low cost. Other catalysts, such as palladium on carbon (Pd/C) or rhodium-based catalysts, can also be utilized. The catalyst loading is another important variable to consider, with typical loadings ranging from 1 to 10 mol% relative to the substrate.

Solvent Effects: The solvent can influence the solubility of the reactants and the catalyst's activity. Alcohols, such as ethanol (B145695) or methanol, are frequently used as solvents for the hydrogenation of nitriles. Ethers like tetrahydrofuran (B95107) (THF) or alkanes such as hexane (B92381) can also be employed. The choice of solvent can affect the reaction rate and the formation of byproducts. For instance, the use of alcoholic solvents can sometimes lead to the formation of secondary amines as byproducts through the reaction of the primary amine product with an intermediate imine.

Temperature and Pressure: The reaction temperature and hydrogen pressure are interdependent parameters that control the rate of hydrogenation. Higher temperatures and pressures generally lead to faster reaction rates. However, excessively high temperatures can also promote side reactions and catalyst degradation. A typical temperature range for the catalytic hydrogenation of benzonitriles is between 80°C and 150°C, with hydrogen pressures ranging from 30 to 50 kg/cm ².

Purity and Work-up: After the reaction is complete, the catalyst is typically removed by filtration. The crude product is then purified, often by distillation under reduced pressure, to remove the solvent and any remaining impurities. The purity of the final product is typically determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Detailed Research Findings:

Research into the synthesis of related fluorobenzylamines provides valuable data points for the optimization of the synthesis of this compound. For example, a patented process for the preparation of various fluorobenzyl derivatives via catalytic hydrogenation of the corresponding benzonitriles highlights the impact of substrate and reaction conditions on yield and purity. google.com

The table below summarizes the synthesis of several fluorobenzylamine analogs, demonstrating the typical yields and purities achievable under optimized conditions.

| Compound | Yield (%) | Purity (%) |

| 2-Chloro-6-fluorobenzylamine | 82.7 | 93.5 |

| 3,4-Dichloro-2,6-difluorobenzylamine | 80.7 | 90.3 |

| 2-Bromo-6-fluorobenzylamine | 82.2 | 90.0 |

| 2,6-Difluorobenzylamine | 94.6 | 99.2 |

| Data sourced from patent US6452056B1 google.com |

This data suggests that high yields and purities can be achieved for a range of substituted fluorobenzylamines using catalytic hydrogenation. For the synthesis of this compound, a starting point for optimization could involve the use of Raney Nickel as the catalyst in an ethanol or hexane solvent, at a temperature of around 130°C and a hydrogen pressure of 30-40 kg/cm ². Further optimization would involve systematically varying these parameters to maximize the yield and purity of the desired product.

Exploration of 2,3 Dichloro 6 Fluorobenzylamine Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions of the Benzylamine (B48309) Moiety

The primary amine of the benzylamine group in 2,3-dichloro-6-fluorobenzylamine is a key site for nucleophilic substitution reactions. This functionality allows for the straightforward formation of amides, sulfonamides, and other derivatives through reactions with acyl halides, sulfonyl chlorides, and related electrophiles. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic center of these reagents, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen or sulfur-nitrogen bond.

For instance, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism to yield the corresponding N-(2,3-dichloro-6-fluorobenzyl)amide. Similarly, reaction with a sulfonyl chloride would produce N-(2,3-dichloro-6-fluorobenzyl)sulfonamide. The reactivity of the amine can be influenced by the steric hindrance presented by the ortho-chloro and fluoro substituents on the phenyl ring, which may modestly reduce the rate of reaction compared to an unsubstituted benzylamine.

Electrophilic Aromatic Substitution on the Dichloro-fluorinated Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are significantly influenced by the existing substituents. masterorganicchemistry.comlibretexts.org The chlorine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effects, making the aromatic ring less susceptible to attack by electrophiles compared to benzene (B151609). libretexts.org Conversely, the aminomethyl group (-CH2NH2) is an activating group.

The directing effects of these substituents determine the position of incoming electrophiles. The halogen atoms (Cl and F) are ortho, para-directors, while the aminomethyl group is also an ortho, para-director. However, the strong deactivating nature of the halogens dominates, making electrophilic substitution on this ring challenging. Any potential EAS reaction would likely require harsh conditions and may result in a mixture of products due to the competing directing effects of the substituents. The positions most likely to be substituted would be those least sterically hindered and electronically deactivated, though such reactions are not commonly reported for this specific compound.

Carbon-Fluorine (C-F) Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. rsc.org Research into C-F bond activation is driven by the need to modify complex fluorinated molecules.

Transition-Metal-Mediated C-F Bond Cleavage and Functionalization

Transition metals are often employed to facilitate the cleavage of the robust C-F bond. researchmap.jp Catalytic systems, particularly those involving rhodium and palladium, have shown promise in this area. beilstein-journals.orgrsc.orgnih.govnih.gov These metals can insert into the C-F bond through oxidative addition, forming an organometallic intermediate that can then undergo further reactions to introduce new functional groups. For a molecule like this compound, selective C-F bond activation in the presence of C-Cl bonds would be a significant hurdle due to the lower bond energy of the C-Cl bond. However, specific ligand environments on the transition metal can sometimes tune this selectivity. Research in this area often focuses on developing catalysts that can preferentially activate the C-F bond under mild conditions. researchgate.net

Transition-Metal-Free Approaches to C-F Bond Activation

Transition-metal-free methods for C-F bond activation are an area of growing interest as they offer greener and more economical alternatives. researchgate.netresearchgate.netdntb.gov.uascispace.com These approaches often rely on strong bases, Lewis acids, or photoredox catalysis. researchgate.netnih.gov For instance, nucleophilic aromatic substitution (SNAr) can be used to displace a fluoride (B91410) ion if the aromatic ring is sufficiently electron-deficient. nih.govnih.govstackexchange.comyoutube.comlibretexts.org In the case of this compound, the presence of two chlorine atoms enhances the electrophilicity of the ring, making the fluorine atom more susceptible to nucleophilic attack compared to a non-halogenated fluorobenzene. stackexchange.com Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond cleavage, proceeding through radical intermediates under mild conditions. nih.gov

Carbon-Chlorine (C-Cl) Bond Activation and Derivatization

The carbon-chlorine bonds in this compound are weaker than the C-F bond and are therefore more susceptible to cleavage and derivatization. nih.govresearchgate.net Transition-metal catalysis, particularly with palladium and nickel, is a common method for activating C-Cl bonds. These reactions, such as cross-coupling reactions, allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

For a molecule with multiple C-Cl bonds, achieving selective activation can be challenging. The electronic and steric environment of each chlorine atom can influence its reactivity. In this compound, the two chlorine atoms are in different environments, which could potentially be exploited for selective functionalization under carefully controlled reaction conditions. For example, one C-Cl bond might be more sterically accessible or electronically favored for oxidative addition to a metal catalyst.

Cross-Coupling Reactions Involving this compound Scaffolds

Cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. For this compound, the C-Cl bonds are the most likely sites for such transformations. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, typically catalyzed by palladium or nickel complexes, could be employed to introduce new aryl, vinyl, or amino groups, respectively. mdpi.comuni-regensburg.de

The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to achieve selective coupling at one or both of the C-Cl positions. The presence of the benzylamine moiety could potentially interfere with the catalytic cycle by coordinating to the metal center, necessitating the use of protecting groups or carefully designed catalytic systems.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Key Considerations |

| Nucleophilic Substitution (Amine) | Acyl Chloride | N-Acyl Benzylamine | Steric hindrance from ortho substituents. |

| Electrophilic Aromatic Substitution | Strong Electrophile/Lewis Acid | Halogenated/Nitrated Benzylamine | Ring is deactivated; requires harsh conditions. |

| C-F Bond Activation (Metal-Free) | Strong Nucleophile | Aminated Dichlorobenzylamine | Ring is activated towards SNAr by Cl atoms. |

| C-Cl Bond Activation (Metal-catalyzed) | Pd or Ni catalyst | Functionalized Fluorobenzylamine | Selective activation of one C-Cl bond is a challenge. |

| Cross-Coupling (e.g., Suzuki) | Boronic Acid/Pd catalyst | Arylated Fluorobenzylamine | Potential for catalyst inhibition by the amine group. |

Amidation and Other N-Functionalization Reactions

The primary amine functionality of this compound is the key to its participation in amidation and other N-functionalization reactions. These reactions involve the formation of a new bond to the nitrogen atom, leading to a diverse range of derivatives.

Amidation Reactions

Amidation, the formation of an amide bond, is a fundamental transformation in organic synthesis. For this compound, this would typically involve its reaction with a carboxylic acid or a derivative thereof.

Reaction with Acyl Chlorides: One of the most common methods for amide synthesis is the reaction of a primary amine with an acyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general transformation is depicted below:

General Reaction Scheme for Acylation of this compound

This compound + R-COCl → N-(2,3-dichloro-6-fluorobenzyl)amide + HCl

The reaction is generally high-yielding and can be performed with a wide variety of acyl chlorides, allowing for the introduction of diverse R groups.

Reaction with Carboxylic Anhydrides: Carboxylic anhydrides are another class of acylating agents that react readily with primary amines to form amides. This reaction also produces a carboxylic acid as a byproduct.

General Reaction Scheme for Acylation with Anhydrides

This compound + (RCO)₂O → N-(2,3-dichloro-6-fluorobenzyl)amide + R-COOH

Coupling with Carboxylic Acids: Direct condensation of a carboxylic acid and an amine to form an amide is also a widely used method. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDCI) and phosphonium (B103445) salts.

Hypothetical Amidation Reactions of this compound

Based on general principles of organic chemistry, a variety of amide derivatives of this compound could be synthesized. The following table provides hypothetical examples of such reactions.

| Acylating Agent | Product Name | General Reaction Conditions |

| Acetyl chloride | N-(2,3-dichloro-6-fluorobenzyl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature |

| Benzoyl chloride | N-(2,3-dichloro-6-fluorobenzyl)benzamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature |

| Acetic anhydride | N-(2,3-dichloro-6-fluorobenzyl)acetamide | Neat or in an inert solvent, room temperature or gentle heating |

| Benzoic acid | N-(2,3-dichloro-6-fluorobenzyl)benzamide | Inert solvent (e.g., DMF, DCM), coupling agent (e.g., DCC, EDCI), room temperature |

Other N-Functionalization Reactions

Beyond amidation, the primary amine of this compound can undergo various other N-functionalization reactions, expanding its synthetic utility.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. Reductive amination provides a more controlled method for mono-alkylation.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones leads to the formation of N-benzylideneamines.

The reactivity of the halogen substituents on the aromatic ring could also play a role in further functionalization, potentially through nucleophilic aromatic substitution or cross-coupling reactions, although these would require specific and often more forcing reaction conditions.

Applications of 2,3 Dichloro 6 Fluorobenzylamine in Advanced Organic and Medicinal Chemistry

Role as a Versatile Chemical Building Block in Organic Synthesis

In the bottom-up assembly of molecular structures, organic building blocks are fundamental components used to construct more complex architectures. sigmaaldrich.com These functionalized molecules serve as the basic units in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com 2,3-Dichloro-6-fluorobenzylamine functions as an advanced chemical building block, with its primary amine group providing a reactive handle for a multitude of chemical transformations. lifechemicals.com This amine functionality is readily employed in reactions such as amide bond formation, reductive amination, and nucleophilic substitution, allowing for its incorporation into a wide array of larger molecules.

Heterocyclic compounds are of immense importance in pharmaceutical and industrial applications, and their synthesis has received widespread attention. heteroletters.orgnih.gov The benzylamine (B48309) group is a common precursor for the construction of nitrogen-containing heterocycles. nih.govchim.it this compound serves as a key intermediate in the synthesis of complex polycyclic heterocyclic systems. For example, it has been utilized in the preparation of novel polycyclic carbamoylpyridone compounds, which are investigated as potential agents for the treatment of human immunodeficiency virus (HIV) infection. google.com In this context, the amine group of (2,3-dichloro-6-fluorophenyl)methanamine is reacted to form part of a larger, intricate heterocyclic framework.

The utility of this compound extends to the assembly of sophisticated, multi-ring organic structures. Its integration into complex molecules is exemplified by its use in synthesizing polycyclic-carbamoylpyridone derivatives for potential pharmaceutical use. google.com The synthesis of these compounds involves linking the 2,3-dichloro-6-fluorobenzyl moiety to a pre-existing core, demonstrating its role in adding significant structural complexity and specific physicochemical properties to the final architecture. google.com This ability to be incorporated into larger, well-defined structures underscores its value as a building block for creating molecules with potential therapeutic applications. google.com

Rational Design and Synthesis of Bioactive Derivatives

The rational design of new therapeutic agents often involves modifying core structures, or scaffolds, to optimize their interaction with biological targets. The specific halogenation pattern of this compound makes it an attractive scaffold for such purposes. The presence and positioning of the chlorine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable starting point for developing new bioactive derivatives.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds. mdpi.com While specific SAR studies focusing exclusively on this compound analogs are not extensively detailed in the provided literature, the principles can be inferred from research on related classes of compounds. For instance, in the development of KV7.2/3 channel openers, extensive modifications have been made to the benzylamino portion of parent molecules like flupirtine and retigabine. nih.govresearchgate.net The synthesis of analogs with varied substitution patterns on the benzyl (B1604629) ring is a key strategy to probe the binding pocket and enhance potency and selectivity. nih.gov Introducing the 2,3-dichloro-6-fluoro substitution pattern onto such scaffolds would be a logical step in SAR exploration to determine the impact of this specific halogenation on channel opening activity and to potentially improve the metabolic profile. nih.govacs.org

The this compound moiety has been incorporated into molecules designed to interact with a variety of biological targets.

KV7.2/3 Channel Openers : Voltage-gated potassium channels of the KV7 family are validated targets for treating conditions like epilepsy and pain. nih.gov The development of openers for these channels, such as flupirtine and retigabine, has spurred the synthesis of numerous analogs. nih.govresearchgate.net A common synthetic route involves the nucleophilic substitution of a chlorinated pyridine or related heterocycle with a substituted benzylamine. nih.gov The use of this compound in such syntheses allows for the creation of novel analogs where the specific electronic and steric properties of the halogenated ring can be explored for their effect on KV7.2/3 channel modulation. nih.govnih.gov

| Compound | Description | KV7.2/3 Opening Activity (EC50, µM) |

| Flupirtine (1) | Reference KV7 channel opener | 2.1 ± 0.3 |

| Retigabine (2) | Reference KV7 channel opener | 0.4 ± 0.1 |

| Analog 28b | N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide | 0.35 ± 0.05 |

| Analog 36b | N-isobutyl-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide | 0.43 ± 0.11 |

| Data sourced from a study on flupirtine and retigabine modifications, illustrating how variations in the molecule, including the benzylamine portion, affect activity. nih.gov |

Necroptosis Inhibitors : Necroptosis is a form of programmed cell death implicated in various inflammatory diseases, with core protein kinases like RIPK1 and RIPK3 being key therapeutic targets. nih.gov The development of small-molecule inhibitors, such as necrostatins, has been crucial for studying this pathway. nih.gov The structural diversity of known kinase inhibitors suggests that novel derivatives incorporating the 2,3-dichloro-6-fluorobenzyl group could be synthesized to explore new chemical space for RIPK1 or RIPK3 inhibition.

GRK2 Inhibitors : G protein-coupled receptor kinase 2 (GRK2) is a therapeutic target for conditions like heart failure and hypertension. nih.govnih.gov Research efforts are focused on developing specific inhibitors of GRK2's kinase activity or its RGS homology domain. nih.gov The this compound scaffold can be used to generate new libraries of compounds for screening against GRK2 to identify novel inhibitors.

Anti-tubercular Agents : The rise of drug-resistant tuberculosis necessitates the discovery of new anti-tubercular drugs. nih.gov Fluorinated analogs of existing drugs have shown promise, as fluorine can enhance potency. nih.gov The this compound core could be used to synthesize novel compounds for evaluation against Mycobacterium tuberculosis.

Cannabinoid Receptor Ligands : The cannabinoid receptors CB1 and CB2 are important targets for various therapeutic areas, including pain and inflammation. nih.govnih.gov A wide range of chemical scaffolds, including 1,2,3-triazoles and 2-oxoquinolines, have been developed as selective CB2 receptor ligands. nih.govolemiss.edu The 2,3-dichloro-6-fluorobenzyl group can be incorporated into these or other scaffolds to create novel ligands with potentially enhanced binding affinity or selectivity for cannabinoid receptors. olemiss.edu

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine, being the second smallest substituent, can mimic hydrogen sterically while imparting significant electronic changes due to its high electronegativity. nih.gov Chlorine atoms are larger and more lipophilic, and they can participate in halogen bonding—a non-covalent interaction with electron-rich atoms—which can enhance ligand binding to a protein target.

The specific 2,3-dichloro-6-fluoro substitution pattern on the benzylamine ring creates a distinct electronic and steric profile. This combination of halogens can influence the conformation of the molecule, its ability to cross biological membranes, and its metabolic stability by blocking sites susceptible to oxidation. In the context of ligand-receptor interactions, these halogen atoms can form key contacts within a binding pocket, potentially increasing the affinity and selectivity of the molecule for its biological target.

Application in Radiochemistry and Labeled Compound Synthesis (e.g., fluorination for PET radiotracers, general concept)

The application of specific chemical compounds in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging is a significant area of research in medicinal chemistry. PET is a non-invasive diagnostic imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and measure metabolic processes in the body at the molecular level. mdanderson.org The choice of radionuclide and the synthesis of the labeled compound are critical for the success of PET imaging.

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical and nuclear characteristics. nih.gov It has a half-life of 109.8 minutes, which is long enough to allow for complex chemical syntheses and transportation to imaging centers. nih.gov Additionally, its low positron energy results in high-resolution images. nih.gov The introduction of ¹⁸F into a molecule, a process known as fluorination, is a key step in the production of many PET radiotracers.

While there is extensive literature on the use of various precursor molecules for the synthesis of ¹⁸F-labeled PET radiotracers, a thorough review of scientific databases and research articles indicates that there is currently no specific published research detailing the application of This compound in radiochemistry or as a precursor for the synthesis of PET radiotracers.

The general concept for creating a PET radiotracer from a benzylamine derivative would typically involve a nucleophilic substitution reaction where a leaving group on the molecule is replaced by [¹⁸F]fluoride. This process requires a suitable precursor that can be efficiently and rapidly labeled with ¹⁸F. The resulting ¹⁸F-labeled benzylamine derivative could then potentially be used to image specific biological targets, depending on its pharmacokinetic and pharmacodynamic properties.

The development of novel radiotracers is a complex process that involves several stages, including:

Precursor Synthesis: The design and synthesis of a precursor molecule that is suitable for radiolabeling.

Radiolabeling: The incorporation of the radionuclide (e.g., ¹⁸F) into the precursor molecule.

Purification: The purification of the radiolabeled compound to ensure it is free from unlabeled precursors and other impurities.

Preclinical Evaluation: In vitro and in vivo studies in animal models to assess the tracer's biological activity, specificity, and safety.

Clinical Translation: If the preclinical data is promising, the tracer may then be evaluated in human clinical trials.

Given the absence of specific data for this compound in this field, the following table provides a general overview of common radionuclides used in PET and their key properties.

| Radionuclide | Half-life (minutes) | Maximum Positron Energy (MeV) | Common Production Reaction |

| Fluorine-18 (¹⁸F) | 109.8 | 0.635 | ¹⁸O(p,n)¹⁸F |

| Carbon-11 (¹¹C) | 20.4 | 0.960 | ¹⁴N(p,α)¹¹C |

| Nitrogen-13 (¹³N) | 9.97 | 1.190 | ¹⁶O(p,α)¹³N |

| Oxygen-15 (¹⁵O) | 2.04 | 1.730 | ¹⁴N(d,n)¹⁵O |

| Gallium-68 (⁶⁸Ga) | 67.7 | 1.900 | ⁶⁸Ge/⁶⁸Ga generator |

This table presents generalized data for educational purposes and is not indicative of any process involving this compound.

Spectroscopic and Computational Characterization of 2,3 Dichloro 6 Fluorobenzylamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods map out the structural framework and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum of a substituted benzylamine (B48309) would provide key information. The protons of the aminomethyl (-CH₂NH₂) group would typically appear as a singlet or a multiplet, depending on the solvent and proton exchange rates. The aromatic protons would present as a complex multiplet pattern due to spin-spin coupling between themselves and with the fluorine atom. For a derivative like benzylone (3,4-methylenedioxy-N-benzylcathinone), a distinct pattern of signals can be identified and even proposed as a spectroscopic signature for similar moieties in biological samples. nih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. For example, in the related compound 2,3-dichloro-6-nitroaniline, distinct carbon signals are observed, which aids in its characterization. nih.gov

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It provides direct information about the chemical environment of the fluorine atom. A single signal would be expected for 2,3-dichloro-6-fluorobenzylamine, with its chemical shift and coupling to adjacent aromatic protons confirming the substitution pattern on the benzene (B151609) ring.

The following table presents representative, hypothetical NMR data for this compound based on typical chemical shifts for similar structures.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) in Hz | Assignment |

| ¹H | ~3.8 - 4.2 | s | - | -CH ₂NH₂ |

| ¹H | ~1.5 - 2.5 | br s | - | -CH₂NH ₂ |

| ¹H | ~7.0 - 7.6 | m | JHH, JHF | Ar-H |

| ¹³C | ~40 - 45 | t | ¹JCH | -C H₂NH₂ |

| ¹³C | ~115 - 140 | m | JCC, JCF | Ar-C |

| ¹³C | ~155 - 165 | d | ¹JCF | Ar-C -F |

| ¹⁹F | ~(-110) - (-125) | m | JFH | Ar-F |

Note: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Actual values may vary depending on solvent and experimental conditions. No direct experimental data for this specific compound was found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₇H₆Cl₂FN), HRMS would confirm the presence and number of chlorine atoms through their characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1). The accurate mass measurement would distinguish the target compound from other isomers or compounds with the same nominal mass. For instance, studies on novel pyridazinone derivatives utilize HRMS with electrospray ionization (ESI) to confirm the structures of the synthesized products. mdpi.com

The table below shows the theoretical monoisotopic mass for the protonated molecule [M+H]⁺.

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₇H₇Cl₂FN]⁺ | 193.99394 |

Note: This calculated value would be compared against the experimentally determined mass from an HRMS instrument. chemspider.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂) group.

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals from the -CH₂- group would be found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band in the 1000-1350 cm⁻¹ range.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

These characteristic bands, when observed together, provide strong evidence for the compound's structure. Extensive libraries, such as the Aldrich FT-IR collection, serve as valuable resources for comparing spectra of known compounds. thermofisher.com

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. Molecules with conjugated π systems, known as chromophores, absorb light in the UV-Vis range. libretexts.org The substituted benzene ring in this compound acts as a chromophore. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the electronic structure. The substitution pattern on the benzene ring, including the chloro, fluoro, and aminomethyl groups, influences the energy of the electronic transitions and thus the position and intensity of the absorption bands. While simple benzene absorbs around 254 nm, substitution typically shifts this absorption to longer wavelengths (a bathochromic shift). The spectrum is often simple, showing one or two broad peaks corresponding to π → π* transitions. libretexts.orgyoutube.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species that possess unpaired electrons, such as organic radicals or metal complexes. wikipedia.org For a standard, stable organic molecule like this compound, which is a diamagnetic species with all electrons paired, no ESR signal would be observed. wikipedia.org This technique is therefore not applicable for the routine characterization of the neutral molecule itself. However, it would be an essential tool for studying radical intermediates that could be formed from this compound during specific chemical reactions or through irradiation. wikipedia.org

Quantum Chemical and Theoretical Investigations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for complementing and predicting spectroscopic data. These theoretical studies provide insights into molecular geometry, electronic structure, and vibrational frequencies. researchgate.net

For a molecule like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. These calculated frequencies can be compared with experimental data to aid in the assignment of complex vibrational modes. researchgate.net

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and its UV-Vis absorption profile.

Simulate NMR Spectra: Predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental spectra to confirm structural assignments.

Studies on related molecules, such as dichlorophenyl acetamides and other halogenated anilines, have successfully used DFT methods (e.g., B3LYP with a 6-311G(d,p) basis set) to perform detailed vibrational assignments and analyze electronic properties. researchgate.netresearchgate.net Such computational investigations are crucial for a comprehensive understanding of the structure-property relationships in these halogenated aromatic compounds.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic and structural properties of organic molecules. For substituted benzylamines, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or cc-pVTZ, provide detailed information on molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov

DFT calculations can predict key parameters that describe the molecule's reactivity and stability. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.govnih.gov For instance, in studies of other substituted amines, a correlation has been found between stabilized LUMO orbitals and significant biological activity. nih.gov

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density distribution and helps in predicting sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the electronegative halogen atoms would create electron-deficient regions on the aromatic ring, while the nitrogen atom of the amine group would be an electron-rich, nucleophilic site.

Table 1: Representative Calculated DFT Parameters for Substituted Aromatic Amines (Note: This table is illustrative and based on general findings for related compounds, not specific to this compound)

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical reactivity and stability |

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides profound insights into the mechanisms and energy changes of chemical reactions. For substituted benzylamines, computational studies have been employed to understand their reactivity in various transformations, such as nucleophilic substitution and oxidation reactions. researchgate.netias.ac.in

Studies on the reaction of substituted benzylamines with electrophiles like benzyl (B1604629) bromide have shown that the reaction proceeds via an SN2-type mechanism. researchgate.net The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are expected to decrease the nucleophilicity of the amine and thus slow down the reaction. researchgate.net

The oxidation of benzylamines has also been a subject of kinetic and mechanistic studies. The proposed mechanism often involves the transfer of a hydride ion from the amine to the oxidant, leading to the formation of an aldimine. ias.ac.inresearchgate.net The reaction rates are sensitive to the electronic effects of the substituents, and correlation analyses using Hammett plots are often performed to quantify these effects. ias.ac.in

Computational studies, including DFT calculations, can be used to model the transition states of these reactions and calculate the activation energies, providing a theoretical basis for the experimentally observed reaction rates and mechanisms. For example, recent studies on the synthesis of m-phenylenediamine (B132917) derivatives through dehydrogenative aromatization have utilized DFT calculations to elucidate the reaction pathway and the thermodynamic stability of intermediates. acs.orgacs.org

X-ray Crystallography for Solid-State Structure Elucidation (where applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While no crystal structures of this compound itself or its direct derivatives were found in the surveyed literature, studies on related dichlorinated aromatic compounds, such as dichlorobenzamide derivatives, demonstrate the utility of this technique. researchgate.net For example, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been determined, revealing details about their molecular conformation and intermolecular hydrogen bonding networks. researchgate.net

In a hypothetical crystal structure of a derivative of this compound, one would expect to observe specific intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···X, where X could be a halogen or another electronegative atom) and potentially halogen bonds (C-Cl···X or C-F···X). These interactions play a significant role in the packing of the molecules in the crystal lattice and can influence properties like melting point and solubility.

Table 2: Representative Crystallographic Data for a Related Dichlorinated Aromatic Compound (Note: This data is for 3,5-Dichloro-N-(2-chlorophenyl)benzamide and is provided as an example of the type of information obtained from X-ray crystallography) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.047 |

| b (Å) | 10.28 |

| c (Å) | 13.36 |

| α (°) | 107.59 |

| β (°) | 93.55 |

| γ (°) | 98.34 |

Conclusion and Future Directions in 2,3 Dichloro 6 Fluorobenzylamine Research

Synopsis of Current Academic Contributions

Direct academic literature exclusively focused on 2,3-dichloro-6-fluorobenzylamine is not extensive, with much of the available information positioning it as a commercially available intermediate for synthetic applications. Its presence in the catalogs of chemical suppliers indicates its utility in the synthesis of more complex molecules, likely in the pharmaceutical and agrochemical industries. The academic contribution, therefore, is implicitly linked to the broader field of medicinal chemistry and materials science, where functionalized benzylamines are pivotal.

The primary role of this compound in the current academic and industrial landscape is as a precursor. The dichloro- and fluoro-substituents on the benzene (B151609) ring provide a unique electronic and steric environment, influencing the reactivity of the amine group and the potential for further functionalization of the aromatic ring. Research on related compounds suggests that the presence of halogens can significantly impact the biological activity and material properties of the final products.

Prospects for Novel Synthetic Methodologies and Reactivity Patterns

The synthesis of polychlorinated and fluorinated benzylamines presents ongoing challenges in achieving high yields and selectivity. Current synthetic routes often involve the reduction of the corresponding benzonitriles or the amination of benzyl (B1604629) halides. For instance, the synthesis of related 2,6-dichloro-3-fluorobenzonitrile (B173952) has been optimized from commercially available starting materials, highlighting the industrial interest in this substitution pattern. researchgate.net

Future synthetic methodologies are likely to focus on more efficient and greener routes. The direct C-H functionalization of benzylamines is a rapidly developing area of research that could provide novel pathways to derivatives of this compound. researchgate.netresearchgate.netbeilstein-journals.org These methods, often employing transition metal catalysis, offer the potential for atom-economical and step-efficient syntheses. beilstein-journals.org

The reactivity of this compound itself is an area ripe for exploration. The interplay of the electron-withdrawing chloro and fluoro groups with the nucleophilic amine functionality suggests a nuanced reactivity profile. Investigations into its participation in reactions such as N-alkylation, N-arylation, and condensation reactions could unveil novel molecular scaffolds.

Potential for Development in Advanced Functional Materials and Chemical Biology Probes

While specific applications of this compound in advanced materials and chemical biology are not yet well-documented, the inherent properties of the molecule suggest significant potential. In materials science, the incorporation of halogenated aromatic moieties can enhance properties such as thermal stability, flame retardancy, and electronic characteristics. Benzylamine (B48309) derivatives are being explored for the functionalization of nanoparticles and the development of smart materials, and the unique substitution of this compound could offer novel advantages. sinocurechem.com

In the realm of chemical biology, the development of specific probes for biological imaging and sensing is of paramount importance. The fluorine atom in this compound could serve as a ¹⁹F NMR probe, allowing for in vivo tracking and environmental sensing without the background signal inherent in proton-based imaging. Furthermore, the benzylamine scaffold can be elaborated to incorporate fluorophores or other reporter groups, creating tailored probes for specific biological targets.

Identification of Unresolved Challenges and Future Research Avenues

The primary unresolved challenge in the study of this compound is the comprehensive characterization of its chemical properties and the full exploration of its potential applications. The current understanding is largely based on its role as a synthetic intermediate, with a significant gap in the literature regarding its own reactivity, biological activity, and material properties.

Future research should be directed towards several key avenues:

Exploration of Reactivity: A systematic investigation of the reactivity of the amine group and the aromatic ring would provide a foundational understanding for its use in synthesis.

Synthesis of Novel Derivatives: The development of new synthetic routes to a library of derivatives would enable the exploration of structure-activity relationships.

Biological Screening: A comprehensive screening of this compound and its derivatives for biological activity could uncover new therapeutic or agrochemical leads.

Materials Science Applications: The incorporation of this compound into polymers, nanomaterials, and other functional materials should be investigated to assess its impact on material properties.

Computational Studies: Density functional theory (DFT) and other computational methods could provide valuable insights into the electronic structure, reactivity, and potential interactions of this molecule, guiding future experimental work. researchgate.net

The journey from a commercially available building block to a well-understood and widely utilized chemical entity is a common one in chemical research. For this compound, the path forward is clear and holds the promise of significant contributions to both fundamental chemistry and applied sciences.

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-6-fluorobenzylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic amination of halogenated benzyl precursors. For example, brominated or chlorinated fluorobenzene derivatives (e.g., 2-Bromo-3,4,5,6-tetrafluorobenzylchloride) can undergo amination with ammonia or amines under controlled temperature (40–80°C) and pressure .

- Key Variables :

- Catalysts : Pd/C or CuI for cross-coupling reactions.

- Solvents : DMF or THF for polar aprotic conditions.

- Yield Optimization : Excess ammonia and inert atmosphere (N₂/Ar) improve amine substitution .

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 2-Bromo-3,4,5,6-tetrafluorobenzylchloride | Pd/C | DMF | 78 | 97 | |

| 3,6-Dichloro-2-fluorobenzyl alcohol | CuI | THF | 65 | 95 |

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Purity >95% (HPLC) is standard; use C18 columns with acetonitrile/water mobile phases .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.35 (s, 2H, CH₂NH₂), δ 7.15–7.45 (m, aromatic H) .

- Mass Spectrometry : ESI-MS m/z 194.04 [M+H]⁺ confirms molecular weight .

- Contaminant Analysis : Trace halogenated byproducts (e.g., unreacted benzyl bromide) require GC-MS screening .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Corrosive (H314), causes severe skin burns .

- Protective Measures :

- Gloves (nitrile), goggles, and fume hoods for aerosol prevention.

- Neutralize spills with 5% sodium bicarbonate .

- Waste Disposal : Halogenated waste must be segregated and incinerated at >1,200°C to avoid dioxin formation .

Advanced Research Questions

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The fluorine atom’s strong electron-withdrawing effect deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative stability in Pd-mediated couplings .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires higher temperatures (80–100°C) and Buchwald-Hartwig ligands (XPhos) to overcome steric hindrance from chloro groups .

- Data Contradiction : Some studies report lower yields (<50%) with fluorinated analogs compared to non-fluorinated benzylamines, suggesting competing dehalogenation pathways .

Q. What strategies resolve discrepancies in reported melting points and spectral data for this compound derivatives?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction clarifies polymorphic forms (e.g., hydrochloride salt vs. free base).

- Standardization : Cross-reference with NIST databases for validated NMR and IR spectra .

- Example : Reported mp 249–254°C for hydrochloride salts aligns with NIST-certified data, while free base mp varies due to hygroscopicity .

Q. How can computational modeling predict the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinase inhibitors).

- ADMET Prediction : SwissADME evaluates bioavailability and metabolic stability; fluorine improves BBB penetration .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values in enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.